tert-Butyl 2-(4-(benzyloxy)-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinecarboxylate
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Overview
Description
Tert-Butyl 2-(4-(benzyloxy)-1-ethoxy-1,3-dioxobutan-2-ylidene)hydrazinecarboxylate is a useful research compound. Its molecular formula is C18H24N2O6 and its molecular weight is 364.398. The purity is usually 95%.
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Scientific Research Applications
Fluorescent Sensor Development
Compounds with structural similarities to the query compound have been explored for their potential in developing fluorescent sensors. For instance, the study on hydroxypyrazole-based ligands, including variants with tert-butyl hydrazinecarboxylate structures, highlighted their application as fluorescent sensors for metal ions like Zn(II). These ligands exhibit significant fluorescence changes upon binding with zinc ions, suggesting their use in detecting and quantifying metal ions in various environments (Formica et al., 2018).
Drug Discovery and Design
Hydrazinecarboxylate derivatives are pivotal in the synthesis of potential pharmaceutical agents. For example, research on the synthesis and characterization of tert-butyl hydrazinecarboxylate derivatives as possible Mcl-1 antagonists reveals their importance in drug design, particularly in targeting specific proteins for therapeutic purposes (Bhat et al., 2019). These compounds' ability to modulate protein interactions makes them valuable in the development of new treatments.
Material Science and Polymer Chemistry
In material science, derivatives of tert-butyl hydrazinecarboxylate are used in synthesizing advanced materials. For instance, compounds with tert-butyl and hydrazinecarboxylate functionalities are utilized in creating novel polymers with specific properties, such as improved solubility, thermal stability, and dielectric characteristics, which are essential for various technological applications (Yang et al., 2006).
Synthetic Methodologies
The diverse reactivity of tert-butyl hydrazinecarboxylate derivatives enables the development of novel synthetic methodologies. For example, they are used in the synthesis of complex molecules through reactions like cycloadditions, which are crucial in constructing cyclic and acyclic structures in organic synthesis (Rossi et al., 2007).
Mechanism of Action
Target of Action
Similar compounds, such as derivatives of n-boc piperazine, have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities . These activities can be attributed to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring, thereby enhancing favorable interaction with macromolecules .
Mode of Action
It is known that the biological activities of similar compounds can be attributed to their ability to interact favorably with macromolecules due to the conformational flexibility of the piperazine ring and the polar nitrogen atoms in the piperazine ring .
Biochemical Pathways
Similar compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, mannich bases, schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
Pharmacokinetics
The water solubility of similar compounds, due to the incorporation of the piperazine ring, is considered an important factor in drug discovery , which could potentially impact the bioavailability of this compound.
Result of Action
Similar compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
Action Environment
The capacity for the formation of hydrogen bonds and adjustment of molecular physicochemical properties, due to the incorporation of the piperazine ring, is considered an important synthetic strategy in the field of drug discovery , which could potentially be influenced by environmental factors.
Properties
IUPAC Name |
ethyl (E)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonyldiazenyl]-4-phenylmethoxybut-2-enoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N2O6/c1-5-25-16(22)15(19-20-17(23)26-18(2,3)4)14(21)12-24-11-13-9-7-6-8-10-13/h6-10,21H,5,11-12H2,1-4H3/b15-14+,20-19? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRUZXEYJPJBCMQ-KHVHXIFDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=C(COCC1=CC=CC=C1)O)N=NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C(=C(/COCC1=CC=CC=C1)\O)/N=NC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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